molecular formula C13H16F3N3O2S2 B12266831 3,3,3-trifluoro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}propane-1-sulfonamide

3,3,3-trifluoro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}propane-1-sulfonamide

Cat. No.: B12266831
M. Wt: 367.4 g/mol
InChI Key: GBAZMRYUJVGUJP-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}propane-1-sulfonamide is a complex organic compound characterized by the presence of trifluoromethyl, pyrazole, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}propane-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method leverages the reactivity of trifluoromethyl radicals to introduce the trifluoromethyl group into the molecule.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3,3-trifluoro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

3,3,3-trifluoro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}propane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The pyrazole and thiophene groups may contribute to the compound’s binding affinity to specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,3-trifluoro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}propane-1-sulfonamide is unique due to its combination of trifluoromethyl, pyrazole, and thiophene groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H16F3N3O2S2

Molecular Weight

367.4 g/mol

IUPAC Name

3,3,3-trifluoro-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]propane-1-sulfonamide

InChI

InChI=1S/C13H16F3N3O2S2/c1-19-9-10(8-17-19)12-3-2-11(22-12)4-6-18-23(20,21)7-5-13(14,15)16/h2-3,8-9,18H,4-7H2,1H3

InChI Key

GBAZMRYUJVGUJP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNS(=O)(=O)CCC(F)(F)F

Origin of Product

United States

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